Cas no 93621-64-8 ((+/-) -rac-N,N'-Dimethyl-1,1'-binaphthyldiamine)

(±)-rac-N,N'-Dimethyl-1,1'-binaphthyldiamine is a chiral diamine derivative of 1,1'-binaphthyl, commonly employed as a ligand in asymmetric catalysis and enantioselective synthesis. Its rigid binaphthyl backbone provides steric and electronic control, facilitating high stereoselectivity in transition-metal-catalyzed reactions, such as hydrogenations and C–C bond formations. The racemic form offers versatility for screening optimal chiral environments, while the N,N'-dimethyl substitution enhances solubility and ligand stability under reactive conditions. This compound is particularly valuable in pharmaceutical and fine chemical research, where precise stereocontrol is critical. Its structural features make it a useful intermediate or precursor for designing advanced chiral catalysts or auxiliaries.
(+/-) -rac-N,N'-Dimethyl-1,1'-binaphthyldiamine structure
93621-64-8 structure
Product Name:(+/-) -rac-N,N'-Dimethyl-1,1'-binaphthyldiamine
CAS No:93621-64-8
MF:C22H20N2
MW:312.40800
MDL:MFCD10566977
CID:2154912
PubChem ID:628556
Update Time:2025-05-22

(+/-) -rac-N,N'-Dimethyl-1,1'-binaphthyldiamine Chemical and Physical Properties

Names and Identifiers

    • (+/-) -rac-N,N'-Dimethyl-1,1'-binaphthyldiamine
    • 93713-30-5
    • 93621-64-8
    • (S)-N,N'-DIMETHYL-1,1'-BINAPHTHYLDIAMINE
    • (R)-N,N'-Dimethyl-2,2'-diamino-1,1'-binaphthyl
    • 2-Naphthylamine, N-methyl-1-(2-dimethylamino-1-naphthyl)-
    • (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, >=99.0%
    • (S)-N,N-Dimethyl-1,1-binaphthyldiamine
    • N,N'-Dimethyl-1,1'-Binaphthyldiamine
    • (S)-2,2 inverted exclamation mark -Di(methylamino)-1,1 inverted exclamation mark -binaphthalene
    • (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine
    • PXDKDUXMEHPNCO-UHFFFAOYSA-N
    • (R)-2,2'-Di(methylamino)-1,1'-binaphthalene
    • (R)-N,N'-Dimethyl-1,1'-binaphthalene-2,2'-diamine
    • [1,1'-Binaphthalene]-2,2'-diamine, N,N'-dimethyl
    • N2,N2'-DIMETHYL-[1,1'-BINAPHTHALENE]-2,2'-DIAMINE
    • SY037483
    • (S)-N,N'-Dimethyl-1,1'-binaphthalene-2,2'--diamine
    • (S)-N,N'-DIMETHYL-1,1'-BINAPHTHALENE-2,2'-DIAMINE
    • CS-0085817
    • E77238
    • E74576
    • [1,1'-Binaphthalene]-2,2'-diamine,N2,N2'-dimethyl-, (1R)-
    • (S)-N2,N2'-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine
    • 2,2 inverted exclamation mark -Di(methylamino)-1,1 inverted exclamation mark -binaphthalene
    • MFCD10566977
    • BS-18006
    • SCHEMBL12787291
    • CS-0103170
    • (R)-N2,N2'-dimethyl-[1,1'-binaphthalene]-2,2'-diamine
    • SY037481
    • D80895
    • N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine
    • AKOS037649317
    • N,N'-Dimethyl-2,2'-diamino-1,1'-binaphthyl
    • (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine, >=99.0%
    • MDL: MFCD10566977
    • Inchi: InChI=1S/C22H20N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14,23-24H,1-2H3
    • InChI Key: PXDKDUXMEHPNCO-UHFFFAOYSA-N
    • SMILES: CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC

Computed Properties

  • Exact Mass: 312.162648646g/mol
  • Monoisotopic Mass: 312.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 24.1Ų

(+/-) -rac-N,N'-Dimethyl-1,1'-binaphthyldiamine Pricemore >>

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(+/-) -rac-N,N'-Dimethyl-1,1'-binaphthyldiamine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:93621-64-8)(+/-) -rac-N,N'-Dimethyl-1,1'-binaphthyldiamine
Order Number:A1034719
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:55
Price ($):266.0
Email:sales@amadischem.com

Additional information on (+/-) -rac-N,N'-Dimethyl-1,1'-binaphthyldiamine

The Chemistry and Applications of (+/-)-rac-N,N'-Dimethyl-1,1'-binaphthyldiamine (CAS No. 93621-64-8)

(+/-)-rac-N,N'-Dimethyl-1,1'-binaphthyldiamine, commonly referred to as Binap diamine, is a versatile organic compound with the CAS registry number 93621-64-8. This compound belongs to the class of binaphthyl diamines, which are widely recognized for their unique structural properties and applications in various fields of chemistry. The molecule consists of two naphthalene rings connected by a central bridge, with dimethylamine groups attached at specific positions. This structure imparts the compound with distinctive electronic and steric properties, making it an invaluable tool in both academic research and industrial applications.

The synthesis of (+/-)-rac-N,N'-Dimethyl-1,1'-binaphthyldiamine typically involves multi-step organic reactions, often starting from naphthalene derivatives. The key steps include Friedel-Crafts alkylation or acylation, followed by nucleophilic substitution or coupling reactions to introduce the dimethylamine groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving the overall yield. These improvements have made the compound more accessible for large-scale applications.

One of the most notable applications of (+/-)-rac-N,N'-Dimethyl-1,1'-binaphthyldiamine is in asymmetric catalysis. The compound serves as a chiral ligand in various transition metal complexes, facilitating enantioselective reactions such as hydrogenation, epoxidation, and cyclopropanation. For instance, its use in palladium-catalyzed cross-coupling reactions has been extensively documented in recent studies. Researchers have demonstrated that the compound's chiral environment enhances the selectivity and efficiency of these reactions, making it a preferred choice in pharmaceutical synthesis.

In addition to its catalytic applications, (+/-)-rac-N,N'-Dimethyl-1,1'-binaphthyldiamine has found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel materials such as metal-organic frameworks (MOFs) and coordination polymers. Recent studies have highlighted its potential in creating porous materials with high surface areas, which are valuable for gas storage and separation technologies.

The compound's electronic properties also make it a promising candidate for optoelectronic applications. Its conjugated π-system allows for efficient charge transport, which is advantageous in organic light-emitting diodes (OLEDs) and photovoltaic devices. Emerging research has explored its integration into OLED architectures, where it serves as an electron transport layer due to its high electron mobility and stability under operational conditions.

Furthermore, (+/-)-rac-N,N'-Dimethyl-1,1'-binaphthyldiamine has shown potential in biological systems. Its ability to coordinate with metal ions such as copper and zinc makes it a candidate for metalloenzyme mimics and biosensors. Recent investigations have focused on its role in catalyzing enzymatic reactions under mild conditions, offering insights into bio-inspired chemical processes.

In terms of environmental applications, the compound has been studied for its ability to act as a chelating agent in heavy metal removal processes. Its strong affinity for metal ions enables it to form stable complexes that can be easily separated from aqueous solutions. This property has garnered interest in water treatment technologies aimed at addressing contamination by heavy metals such as lead and mercury.

The versatility of (+/-)-rac-N,N'-Dimethyl-1,1'-binaphthyldiamine is further underscored by its role in academic research as a building block for more complex molecules. Its modular structure allows chemists to introduce various functional groups at specific positions, enabling the creation of tailor-made compounds with desired properties. This flexibility has been exploited in drug discovery efforts, where it serves as a scaffold for designing bioactive molecules targeting specific therapeutic areas.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of (+/-)-rac-N,N'-Dimethyl-1,1'-binaphthyldiamine. Quantum mechanical calculations have revealed that the compound's chiral centers significantly influence its electronic distribution, which plays a crucial role in its catalytic performance. These findings have guided the design of new derivatives with enhanced selectivity and activity.

In conclusion, (+/-)-rac-N,N'-Dimethyl-1,1'-binaphthyldiamine (CAS No. 93621-64-8) stands out as a multifaceted compound with wide-ranging applications across diverse fields of chemistry. Its unique structural features and functional versatility continue to drive innovative research and development efforts. As scientific understanding advances and new technologies emerge, this compound is poised to play an even greater role in shaping future advancements in materials science

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93621-64-8)(+/-) -rac-N,N'-Dimethyl-1,1'-binaphthyldiamine
A1034719
Purity:99%
Quantity:5g
Price ($):266.0
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